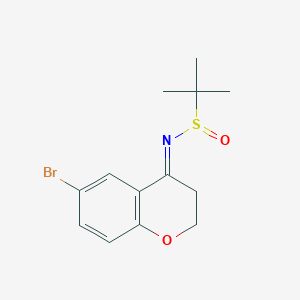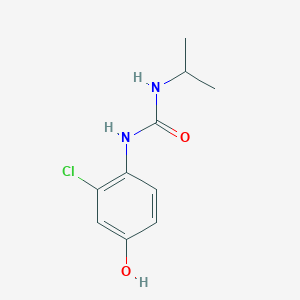
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea is an organic compound with a molecular formula of C10H12ClN2O2 It is a derivative of phenylurea, characterized by the presence of a chloro and hydroxy group on the phenyl ring, and an isopropyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea typically involves the reaction of 2-chloro-4-hydroxyaniline with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-hydroxyaniline and isopropyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 2-chloro-4-hydroxyaniline is dissolved in the solvent, and isopropyl isocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, and the use of automated reactors for better control over reaction conditions.
化学反应分析
Types of Reactions
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(2-chloro-4-oxophenyl)-3-isopropylurea.
Reduction: Formation of 1-(2-hydroxy-4-hydroxyphenyl)-3-isopropylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit certain plant enzymes.
作用机制
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
1-(2-Chloro-4-hydroxyphenyl)-3-isopropylurea can be compared with other similar compounds, such as:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: Similar structure but with a cyclopropyl group instead of an isopropyl group. This compound may have different biological activities and applications.
1-(2-Chloro-4-hydroxyphenyl)-3-methylurea: Contains a methyl group instead of an isopropyl group. This structural difference can affect its reactivity and biological properties.
1-(2-Chloro-4-hydroxyphenyl)-3-ethylurea: Contains an ethyl group instead of an isopropyl group. This compound may have different solubility and stability characteristics.
属性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
1-(2-chloro-4-hydroxyphenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H13ClN2O2/c1-6(2)12-10(15)13-9-4-3-7(14)5-8(9)11/h3-6,14H,1-2H3,(H2,12,13,15) |
InChI 键 |
ZPVQIKIUSROWKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


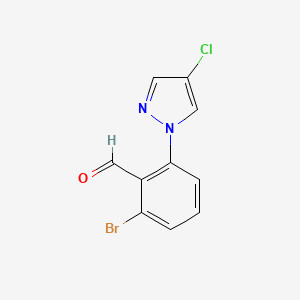

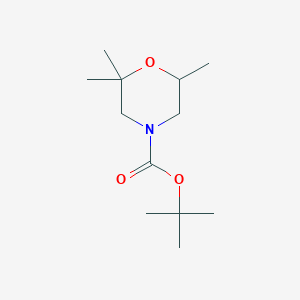
![[(3Z)-1-[(4-chlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13057366.png)
![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)
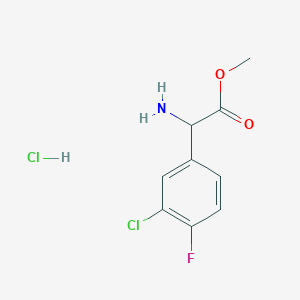
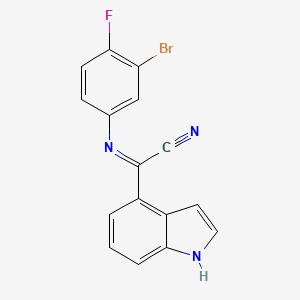
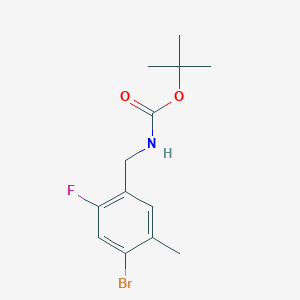
![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
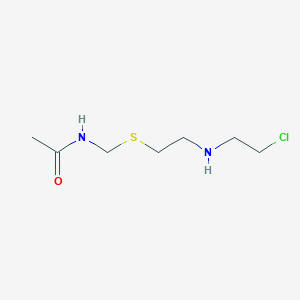
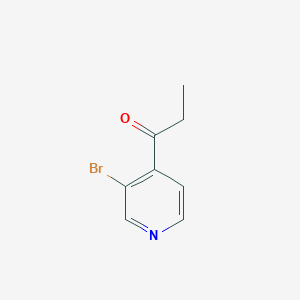
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13057409.png)
